molecular formula C4H16N3Na2O9P B7821448 Sodium creatine phosphate dibasic tetrahydrate

Sodium creatine phosphate dibasic tetrahydrate

Cat. No.: B7821448
M. Wt: 327.14 g/mol
InChI Key: HUWYWJSJJDCZRQ-UHFFFAOYSA-L
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Description

Sodium creatine phosphate dibasic tetrahydrate is a chemical compound with various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium creatine phosphate dibasic tetrahydrate involves specific reaction conditions and reagents. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature and databases .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods are designed to produce the compound in high purity and yield, ensuring its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium creatine phosphate dibasic tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. Detailed information on the reaction products can be found in chemical reaction databases and research articles .

Scientific Research Applications

Sodium creatine phosphate dibasic tetrahydrate has a wide range of applications in scientific research. It is used in various fields, including:

Mechanism of Action

The mechanism of action of Sodium creatine phosphate dibasic tetrahydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. Detailed information on the molecular targets and pathways involved can be found in specialized research articles and databases .

Comparison with Similar Compounds

Sodium creatine phosphate dibasic tetrahydrate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. Detailed comparisons can be found in chemical databases and research articles .

Properties

IUPAC Name

disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N3O5P.2Na.4H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;4*1H2/q;2*+1;;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWYWJSJJDCZRQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16N3Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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